molecular formula C9H7BrN2O B15205299 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B15205299
M. Wt: 239.07 g/mol
InChI Key: MIZMPEJGHMETRR-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. It is a solid at room temperature and is typically stored in a dry environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through a multi-step process. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF)

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol

Scientific Research Applications

5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), making them potential candidates for cancer therapy.

    Industry: It is used in the development of novel materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the development of various cancers. By inhibiting FGFRs, this compound can potentially block the signaling pathways that promote tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, making it less versatile in chemical reactions.

    1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a methyl group, which affects its chemical properties and reactivity .

Uniqueness

5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the combination of functional groups it possesses. The presence of the bromine atom, methyl group, and aldehyde group allows for a wide range of chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-2-7(10)3-11-9(8)12/h2-5H,1H3

InChI Key

MIZMPEJGHMETRR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)C=O

Origin of Product

United States

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